CheW protein
Description
Properties
CAS No. |
107217-07-2 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Synonyms |
CheW protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Chew
Conformational Dynamics of CheW Protein
Analysis of CheW Conformational Transitions and Flexibility
CheW, along with CheA and chemoreceptors, undergoes conformational changes as a result of protein-protein interactions within the chemotaxis signaling complex. nih.gov These conformational dynamics are crucial for signal transduction. Studies using techniques like NMR spectroscopy have shown that CheW's spectrum shifts upon binding to CheA, indicating a change in its conformation. nih.gov
The this compound is considered highly dynamic, a property that correlates with its evolvability and robustness. researchgate.net Regions within CheW, such as the dynamic β3–β4 loop (residues 42–56 in E. coli), are known sites for interaction with the CheA P5 domain, suggesting that flexibility in these regions plays a key role in the function of the chemotaxis complex. plos.orgnih.gov Molecular dynamics simulations and other methods for assessing protein flexibility are important tools for studying the conformational space accessible to CheW and its interactions with partner proteins. plos.orgnih.gov
Role of Specific Residues in Maintaining CheW Conformational Integrity (e.g., Arg62, Glu38 Salt Bridge)
Specific residues within CheW are critical for maintaining its conformational integrity and mediating interactions with its binding partners. Mutational studies have mapped residues crucial for forming contacts with CheA or chemoreceptors. nih.gov
| Residue | Position (E. coli CheW) | Interaction Partner | Proposed Role | Evidence |
| Arg62 | 62 | CheA, Chemoreceptor | Forms salt bridge with Glu38; essential for aligning binding sites. | Mutational studies, MD simulations, NMR, CD. nih.govnih.govresearchgate.netosti.govresearchgate.net |
| Glu38 | 38 | Arg62, Chemoreceptor | Forms salt bridge with Arg62; located near chemoreceptor interaction region. | Mutational studies, MD simulations, NMR, CD, mapping of conserved residues. nih.govresearchgate.netresearchgate.netosti.govresearchgate.net |
| I33 | 33 | Chemoreceptor | Forms part of a hydrophobic pocket at the CheW-receptor interface. | Cryo-ET studies. pnas.org |
| E38 | 38 | Chemoreceptor | Forms part of a hydrophobic pocket at the CheW-receptor interface. | Cryo-ET studies. pnas.org |
| I39 | 39 | Chemoreceptor | Forms part of a hydrophobic pocket at the CheW-receptor interface. | Cryo-ET studies. pnas.org |
| V87 | 87 | Chemoreceptor | Forms part of a hydrophobic pocket at the CheW-receptor interface. | Cryo-ET studies. pnas.org |
Interplay between CheW Dynamics and Signal Relaying Function
The dynamic nature of CheW is intimately linked to its function in signal relaying. CheW is required for the signal transduction movements between CheA and the chemoreceptor. nih.gov A mutation in a crucial arginine residue, R62, to histidine (R62H) affects CheW's ability to relay information, even though it doesn't alter binding affinity for CheA or the receptor. nih.gov This highlights that proper CheW dynamics and conformational integrity, maintained partly by residues like Arg62 and Glu38, are essential for effective signal transmission. nih.govnih.govresearchgate.netosti.gov
CheW's role extends beyond simply linking proteins; it actively participates in regulating signaling events by changing its own conformation or conferring allosteric effects on associated proteins. nih.gov The formation of the stable ternary complex of receptor, CheW, and CheA suggests that the receptor signal is transduced through conformational changes within this complex rather than through changes in protein association or dissociation. nih.gov CheW's dynamic regions, particularly those involved in interactions with CheA and chemoreceptors, are likely key players in transmitting these conformational changes and relaying the signal downstream. plos.orgnih.gov
The this compound also plays a role in stabilizing higher-order chemoreceptor complexes, which are crucial for the sensitivity and cooperativity of the chemotaxis system. nih.govpnas.org In E. coli, CheW is essential for stabilizing receptor trimers of dimers and contributes to the assembly of larger supermolecular clusters. nih.govpnas.org The ability of CheW to participate in these larger assemblies is likely influenced by its structural flexibility and the specific interaction sites it presents in different conformational states.
Functional Mechanisms of Chew in Chemotaxis Signal Transduction
CheW as a Molecular Adaptor in Signaling Cascades
CheW functions as a molecular adaptor or coupling protein, bridging the gap between the transmembrane chemoreceptors and the cytoplasmic histidine kinase CheA. In typical chemotaxis systems, CheW molecules connect a CheA dimer to chemoreceptor trimers of dimers, forming a core signaling complex researchgate.netnih.gov. This complex serves as the fundamental unit for sensing and signal transduction annualreviews.orgfrontiersin.org. The structure of CheW, often described as having two tandem SH3-like subdomains, facilitates its interactions with both receptors and CheA researchgate.netembl.deebi.ac.uk. While structurally similar to the P5 domain of CheA, CheW lacks sequence similarity to eukaryotic SH3 domains, suggesting a distinct evolutionary origin researchgate.net.
CheW is essential for the formation of these receptor-CheW-CheA complexes nih.govnih.gov. It binds to the protein interaction region (PIR) at the cytoplasmic tip of the chemoreceptors and also interacts with the P5 domain of CheA annualreviews.orgnih.govnih.gov. These interactions are critical for establishing the structural integrity of the signaling array and enabling efficient signal transmission frontiersin.org.
CheW-Mediated Activation of CheA Histidine Kinase Activity
A primary function of CheW within the signaling complex is to facilitate the modulation of CheA histidine kinase activity in response to chemoreceptor conformational changes. CheA is a dimeric enzyme with five domains (P1-P5), where the P4 domain is responsible for ATP binding and catalysis, and the P1 domain contains the histidine residue that undergoes autophosphorylation annualreviews.orgnih.govpnas.org. The P5 domain interacts with CheW and the chemoreceptors annualreviews.orgpnas.org.
CheW, in conjunction with chemoreceptors, stimulates the autophosphorylation of CheA utah.edu. The formation of a complex between CheA and CheW has been shown to enhance CheA autophosphorylation and its affinity for CheY, the phosphorylation substrate uniprot.org. Signal transduction from the receptors is transmitted through CheW to modulate CheA activity annualreviews.org. Attractant binding to receptors typically inhibits CheA kinase activity, while repellents or attractant-free receptors stimulate it annualreviews.orgutah.edupnas.org. This modulation of CheA activity is dependent on the presence and function of CheW nih.gov.
Structural studies have provided insights into how CheW contributes to CheA regulation. The interaction interface between the CheA P5 domain and CheW is crucial for high signal cooperativity within the chemosensory array annualreviews.org. The assembly of CheA, CheW, and receptors into ordered arrays at the cell poles allows for cooperative integration of sensory inputs, leading to amplified signals frontiersin.orgnih.govasm.org. The precise mechanism involves conformational changes within the complex that are propagated through CheW to influence the catalytic activity of CheA nih.govpdbj.org.
Role of CheW in Modulating CheY Phosphorylation
CheA, once autophosphorylated, transfers the phosphoryl group to the response regulator protein CheY annualreviews.orgutah.edunih.gov. Phosphorylated CheY (CheY~P) is the key signaling molecule that interacts with the flagellar motor to induce a change in swimming behavior, specifically promoting clockwise rotation and tumbling in E. coli annualreviews.orgutah.edunih.gov.
While CheW does not directly phosphorylate CheY, its essential role in regulating CheA activity directly impacts the level of CheY phosphorylation in the cell nih.gov. By coupling receptors to CheA and facilitating the signal-dependent modulation of CheA kinase activity, CheW ensures that CheY phosphorylation levels accurately reflect the environmental stimuli detected by the chemoreceptors researchgate.netresearchgate.netembopress.org. Mutations in cheW that decrease the amount of CheY~P prevent cells from changing direction, resulting in smooth swimming nih.gov.
Signal Relaying and Transmission through CheW within the Signaling Complex
CheW acts as a crucial relay element within the chemosensory array, transmitting conformational changes induced by ligand binding at the chemoreceptors to the CheA kinase. The signal is initiated by conformational changes in the chemoreceptor upon ligand binding in the periplasmic domain, which are propagated through the transmembrane and HAMP domains to the cytoplasmic protein interaction region annualreviews.orgutah.edu. CheW, by binding to both the receptor tip and CheA, is strategically positioned to relay these changes annualreviews.orgnih.gov.
Loss-of-function mutations in CheW that affect its ability to relay information between CheA and the chemoreceptor, even if they don't abolish binding to either protein, can disrupt signal transduction nih.gov. This highlights CheW's active role in transmitting the signal, beyond simply being a static linker annualreviews.org. Studies suggest that ligand binding triggers changes in the receptor that alter its signaling contacts with CheW (and/or CheA) utah.edu. The precise molecular mechanisms of this signal transmission through CheW involve intricate protein-protein interactions and likely dynamic changes within the signaling complex pdbj.orgacs.org.
Impact of CheW Concentration on Chemotactic Output
Consequences of CheW Null Mutations on Signaling
Null mutations in the cheW gene result in a complete loss of chemotaxis frontiersin.orgnih.govasm.org. cheW null mutants in E. coli and S. typhimurium exhibit a smooth-swimming phenotype, meaning their flagellar motors primarily rotate counterclockwise, and they are unable to tumble and reorient pnas.orgnih.govasm.org. This behavior is characteristic of a defect that prevents the generation of sufficient levels of phosphorylated CheY (CheY~P) nih.gov. Without functional CheW to couple receptors to CheA and facilitate CheA activation, the phosphorylation cascade is disrupted, leading to a constant smooth-swimming state nih.gov. CheW null mutants cannot respond to attractants or repellents asm.org.
Effects of CheW Overexpression on Chemotaxis
Overexpression of the CheW protein also severely inhibits chemotaxis asm.orgnih.govnih.govasm.org. Similar to cheW null mutants, cells overproducing CheW exhibit a smooth-swimming phenotype asm.orgnih.govnih.gov. This suggests that an imbalance in the stoichiometry of CheW relative to other components disrupts the proper assembly or function of the signaling complex frontiersin.orgfrontiersin.orgasm.org.
The inhibitory effect of CheW overexpression is not dependent on the presence of other chemotaxis genes like cheR, cheB, or cheZ asm.orgnih.gov. Overproduction of CheW appears to have the same consequences as a mutation in the cheW gene or a response to an attractant stimulus, all of which lead to inhibited chemotaxis and smooth swimming asm.orgnih.gov. This phenomenon indicates that maintaining the correct concentration of CheW is essential for the precise regulation of the chemotaxis system asm.orgasm.org. Overexpression can disrupt the formation of chemoreceptor clusters, which are crucial for signal amplification frontiersin.orgfrontiersin.org.
Quantitative Analysis of CheW Levels and Signal Transduction Efficiency
Quantitative analysis of the cellular levels of CheW and other chemotaxis proteins has provided valuable insights into the assembly and function of the chemotaxis signaling complex and its impact on signal transduction efficiency nih.govasm.orgresearchgate.netasm.org. Studies using quantitative immunoblotting and mass spectrometry have determined the cellular stoichiometry of chemotaxis proteins in various bacterial species, including Escherichia coli and Sinorhizobium meliloti nih.govasm.orgresearchgate.netasm.org.
These studies have revealed that while the absolute numbers of chemotaxis proteins can vary between species and even with growth conditions, the ratios between core components like chemoreceptors, CheA, and CheW are often maintained within a relatively narrow range nih.govresearchgate.net. For instance, in E. coli, the in vivo stoichiometry for core complexes has been estimated to be approximately 3.4 receptor dimers and 1.6 CheW monomers for each CheA dimer nih.govresearchgate.net. This suggests a core unit that may involve a trimer of chemoreceptor dimers, a CheA dimer, and two CheW molecules nih.govresearchgate.net.
Variations in CheW concentration have been shown to significantly impact chemotaxis nih.govresearchgate.net. Both the absence and overexpression of CheW can abolish chemoreceptor cluster formation and disrupt chemotactic behavior nih.govfrontiersin.orgasm.orgnih.govnih.gov. Overexpression of CheW, similar to its absence, can lead to a smooth-swimming phenotype, suggesting that maintaining the correct stoichiometric balance of CheW is critical for proper signaling asm.orgnih.govnih.gov.
Research on CheW variants with altered binding affinities for receptors has further illuminated the importance of CheW levels and interactions nih.gov. High levels of CheW were found to interfere with the assembly of receptor trimers of dimers, prevent CheA activation, and disrupt cluster formation, with the severity of these effects correlating with the CheW variants' receptor binding affinities nih.gov. This suggests that excessive CheW can titrate receptors or interfere with crucial protein-protein interactions required for proper complex assembly and function nih.govfrontiersin.org.
Quantitative studies have also explored the efficiency of signal transduction in the presence of different CheW levels or paralogs apsnet.org. In Agrobacterium tumefaciens, which possesses two CheW proteins (CheW1 and CheW2), studies have shown that these paralogs can be incorporated into the chemosensory pathway with different efficiencies apsnet.org. The differences in affinity for CheA and potentially other components can affect the coupling of CheA to the core complex and the cooperative efficiency of the chemosensory array apsnet.org.
Data from quantitative analyses highlight the delicate balance required in the cellular concentrations of chemotaxis proteins for optimal signal transduction. Deviations from the appropriate stoichiometry, particularly an excess of CheW, can lead to the disruption of signaling complex integrity and function, underscoring the importance of quantitative control over protein levels in this highly sensitive system.
| Component | Estimated Molecules per Cell (E. coli) | Ratio to CheA Dimer (E. coli) | Reference |
| Chemoreceptor Dimer | ~3.4 | 3.4 | nih.govresearchgate.net |
| CheA Dimer | - | 1.0 | nih.govresearchgate.net |
| CheW Monomer | ~1.6 | 1.6 | nih.govresearchgate.net |
| CheY | - | 2.4 | nih.govresearchgate.net |
| CheZ Dimer | - | 0.5 | nih.govresearchgate.net |
| CheB | - | 0.08 | nih.govresearchgate.net |
| CheR | - | 0.05 | nih.govresearchgate.net |
Note: Values are approximate and can vary depending on strain and growth conditions. Ratios are based on in vivo stoichiometry estimates for core complexes.
Protein Protein Interactions Mediated by Chew
CheW-Methyl-Accepting Chemotaxis Protein (MCP) Interactions
Methyl-accepting chemotaxis proteins (MCPs) are transmembrane receptors that sense external chemical signals. They possess a cytoplasmic domain that interacts with intracellular signaling components, including CheW and CheA wikipedia.orgebi.ac.uk. CheW serves as a critical link, mediating the interaction between MCPs and CheA nih.govresearchgate.netnih.gov.
Specific Binding Interfaces on CheW for MCPs
Structural and biochemical studies have identified specific regions on CheW that are involved in binding to MCPs. The CheW protein consists of two β-sheet domains, each forming a five-stranded β-barrel with an internal hydrophobic core nih.govembl.de. The binding interface of CheW for the receptor is located between β-strand 8 of domain 1 and β-strands 1 and 3 of domain 2 nih.gov. This interface is structurally similar to the "trimer of dimers" oligomer interface found in the crystal structure of Escherichia coli chemoreceptor cytoplasmic domains nih.gov. Mutagenesis studies in E. coli have implicated specific residues in CheW, such as Val36, as critical for in vitro binding to chemoreceptors and in vivo chemotaxis asm.org.
Signal-Dependent Conformational Changes at CheW-MCP Interface
While the ternary complex of receptor, CheW, and CheA is generally stable regardless of attractant or repellent binding, the signal is transduced through conformational changes within this complex rather than through changes in association nih.gov. Binding of a ligand to the MCP's periplasmic domain induces conformational changes that propagate through the receptor's structure to the cytoplasmic tip region wikipedia.orgpnas.orgpnas.org. These changes at the MCP-CheW interface are crucial for modulating CheA activity nih.govutah.edu. Although the precise details of these signal-dependent conformational changes at the CheW-MCP interface are still being elucidated, it is understood that these changes influence the interaction with CheA, thereby regulating its autophosphorylation activity nih.govutah.eduasm.org.
Genetic and Biochemical Evidence for CheW-MCP Coupling
Genetic and biochemical studies have provided strong evidence for the direct coupling between CheW and MCPs. Early genetic studies in E. coli implicated specific residues in CheW as being important for interaction with receptors nih.govasm.org. Biochemical assays have demonstrated that receptors directly bind CheW, and that receptor-CheA binding is dependent on the presence of CheW, suggesting that CheW physically links CheA to the receptor nih.gov. Furthermore, studies using techniques like Nuclear Magnetic Resonance (NMR) have characterized the interaction modes between chemoreceptors and CheW, identifying specific binding surfaces nih.gov. Genetic coupling analysis also reveals a strong association between receptor genes (mcp) and cheW, consistent with their role in forming a stable signaling complex plos.org.
CheW-CheA Histidine Kinase Interactions
CheA is a dimeric histidine kinase that is the central enzymatic component of the chemotaxis system, responsible for autophosphorylation and subsequent phosphotransfer to downstream response regulators nih.govfrontiersin.orgasm.orgebi.ac.uk. CheW plays a vital role in coupling CheA to the chemoreceptors and in regulating CheA's kinase activity within the chemosensory array researchgate.netasm.org.
Identification of CheW Binding Sites on CheA P5 Domain
CheA is a modular protein typically consisting of five domains (P1-P5) frontiersin.orgasm.org. The C-terminal P5 domain of CheA is essential for binding to CheW and for receptor-coupled control of CheA activity asm.orgasm.org. The P5 domain of CheA is structurally homologous to CheW, and they interact through conserved hydrophobic surfaces nih.govnih.govasm.orgacs.org. The interface between P5 subdomain 1 and CheW subdomain 2 has been anticipated, while the interaction between CheW subdomain 1 and P5 subdomain 2 has been observed in ring assemblies nih.govacs.org. Cysteine-scanning analysis of E. coli CheA's P5 domain has identified residues critical for CheW binding, with binding-defective sites distributed on the P5 surface asm.org. The loop 2 in P5 folding subdomain 1 is considered a likely CheW docking area asm.org.
Formation of CheW-CheA-CheW Linker Structures
Within the chemosensory array, CheA and CheW interact to form ordered structures that network the receptor trimers of dimers into a hexagonal lattice researchgate.netplos.orgfrontiersin.org. CheA-P5 and CheW interact to form pseudo six-fold symmetric rings where the two proteins alternate around the circumference nih.govacs.org. These rings are held together by interactions with the receptor nih.govacs.org. Specifically, the interaction of CheW with the P5 domain of CheA links core complexes, forming hexagonal rings of receptors frontiersin.org. These CheW-CheA-CheW linker structures are essential for the assembly and integrity of the receptor clusters at the cell poles frontiersin.orgplos.org. Cryo-electron microscopy and tomography studies have revealed the hexagonal arrangement of these clusters, where rings of CheA and CheW associate receptor trimers-of-dimers into a hexagonal network nih.govresearchgate.net.
Compound Names and PubChem CIDs
Functional Implications of CheW-CheA Binding for Kinase Activity
The interaction between CheW and CheA is critical for the proper regulation of CheA's autophosphorylation activity. CheA functions as a homodimer, and its activity is significantly enhanced when complexed with chemoreceptors via CheW. pnas.org In Escherichia coli, the autophosphorylation rate of CheA alone is less than 1% of the rate observed in kinase-active receptor signaling complexes. asm.org This indicates that CheW, by coupling CheA to the receptors, plays a vital role in promoting the "kinase-on" state of CheA. asm.org
Biochemical studies have shown a direct physical interaction between CheW and CheA, forming a reversible complex. nih.govpnas.org This interaction typically occurs with a stoichiometry of two CheW monomers per CheA dimer. nih.govpnas.org The dissociation constant for the CheW-CheA interaction in E. coli has been determined to be in the physiologically relevant range of approximately 17 µM. nih.govpnas.org Mutations in CheW that eliminate its binding to CheA result in a complete inability to form active ternary complexes in vitro and abolish chemotaxis in vivo, highlighting the functional importance of this interaction. nih.gov While CheW binding to CheA is necessary for the assembly of active receptor signaling complexes, it is not sufficient on its own for full activation. asm.org The interaction with receptors is also required for optimal CheA activity. nih.govasm.org
The CheA protein contains five structural and functional domains, with the C-terminal P5 domain being essential for CheW binding and receptor-coupled control of phosphorylation activity. asm.orgfrontiersin.org CheW binds to the signaling domain of chemoreceptors and is required to couple CheA to receptor control. asm.org The ternary complex of receptor, CheW, and CheA is stable at physiological concentrations, and modulation of CheA kinase activity by attractant or repellent binding does not require the dissociation of this complex. nih.gov This suggests that the signal is transduced through conformational changes within the ternary complex. nih.gov
Research indicates that structural interactions between specific residues in CheA's P3 dimerization domain and residues in the P4 ATP-binding domain are critical for stabilizing the "dipped" conformation of the P4 domain, which is associated with the kinase-active state. asm.org Charge reversal mutations at these residues can abrogate the dipped conformation, CheA kinase activity, and chemotactic ability. asm.org This underscores how the conformational state of CheA, influenced by its interaction with CheW and receptors, directly impacts its enzymatic function.
Interactions with Other Chemotaxis Pathway Components
Beyond its central role in coupling receptors to CheA, CheW also interacts with other components of the chemotaxis pathway, influencing adaptation and signal processing.
Analysis of CheW Interaction with CheR and CheB
CheR and CheB are the methyltransferase and methylesterase, respectively, responsible for the reversible methylation of chemoreceptors, a key process in chemotaxis adaptation. While CheW's primary role is in signal transduction from receptors to CheA, its interaction within the larger signaling complex can indirectly influence the activities of CheR and CheB.
CheR binds to a specific motif (often a pentapeptide like NWETF) on the high-abundance receptors, which facilitates the methylation of both high- and low-abundance receptors. nih.govresearchgate.net Activated CheB (phosphorylated by CheA) also binds to these pentapeptide-bearing receptors to demethylate them. researchgate.netpnas.org
Although direct physical interaction between CheW and CheR or CheB is not as extensively documented as the CheW-CheA interaction, the formation of the receptor-CheW-CheA complex is crucial for the proper localization and function of CheR and CheB. annualreviews.org The methylation state of the receptors, which is controlled by CheR and CheB, in turn, affects the conformation of the receptor-CheW-CheA complex and thus modulates CheA activity. nih.gov This intricate interplay within the signaling array highlights an indirect functional relationship between CheW and the adaptation enzymes.
Data on direct CheW-CheR or CheW-CheB binding affinities is less readily available compared to CheW-CheA interactions. However, the spatial organization of the chemotaxis array, mediated in part by CheW, is essential for the efficient action of CheR and CheB on the receptors.
Investigation of CheW-CheY Interactions
CheY is the response regulator that receives a phosphoryl group from CheA, and phosphorylated CheY (CheY~P) interacts with the flagellar motor to induce tumbling. asm.organnualreviews.org While CheA directly phosphorylates CheY, there is evidence suggesting a potential interaction or functional link between CheW and CheY within the chemotaxis signaling complex.
Studies have shown that the CheAL/CheAS/CheW complex in E. coli is required for the binding of CheY, the phosphorylation substrate, to the CheA/CheW complex. pnas.org This suggests that CheW, as part of the core complex, may play a role in presenting CheA in a conformation conducive to CheY binding and subsequent phosphorylation. pnas.org
Non-Canonical CheW Interactions (e.g., RecA) and their Biological Context
While the primary interactions of CheW are with chemoreceptors and CheA, research has identified non-canonical interactions that expand the known roles of CheW beyond core chemotaxis signaling. One notable example is the interaction with the RecA protein.
RecA is best known for its crucial role in DNA repair and recombination, particularly in the SOS response. frontiersin.orgnih.gov However, studies in Salmonella enterica and Escherichia coli have demonstrated a direct interaction between RecA and CheW. frontiersin.orgnih.govmit.edu This interaction is involved in the formation and regulation of chemoreceptor polar arrays and plays a role in swarming motility. frontiersin.orgfrontiersin.orgnih.govmit.edu
The interaction of RecA with both CheW and CheA is required for wild-type polar cluster formation. frontiersin.orgnih.gov In silico models suggest that a single RecA molecule can fit within a CheA-CheW ring structure without interfering with complex formation or array assembly under normal conditions. frontiersin.orgnih.gov However, activation of the SOS response leads to an increase in RecA levels, which can impair chemoreceptor clustering. frontiersin.orgfrontiersin.orgnih.gov This suggests a potential allosteric inhibition in the CheA-CheW interaction mediated by increased RecA, affecting heterohexameric ring formation and array assembly. frontiersin.orgnih.gov
The interaction between RecA and CheW has been confirmed through techniques such as co-immunoprecipitation and site-directed mutagenesis. frontiersin.orgnih.govmit.edu Specific residues on both RecA and CheW have been identified as being involved in this interaction. frontiersin.orgnih.gov Notably, some RecA mutants unable to bind CheW also failed to restore wild-type chemoreceptor polar cluster assembly. frontiersin.orgnih.gov
The biological context of the RecA-CheW interaction extends to modulating bacterial motility in response to DNA damage. frontiersin.orgnih.gov During SOS response activation, the intracellular localization of CheW can change from the cell poles to a more dispersed pattern, mirroring the distribution of RecA. frontiersin.orgnih.gov This suggests that RecA storage structures may influence swarming motility. frontiersin.org The RecA-CheW interaction is essential for this change in CheW distribution and is directly involved in the SOS response-associated modulation of swarming. frontiersin.org
Furthermore, the balance between intracellular concentrations of RecA and CheW is crucial for chemoreceptor cluster formation and swarming ability. frontiersin.orgmit.edu Both the absence and overexpression of RecA can impair swarming, highlighting the delicate regulatory nature of this non-canonical interaction. frontiersin.orgmit.edu
Another protein with a CheW-like domain is CheV, found in some bacterial species. nih.gov CheV contains a CheW-like coupling domain fused to a phosphorylatable receiver domain homologous to CheY. nih.gov In some organisms, CheV can function as an alternative coupling protein to CheW, and its phosphorylation might modulate its coupling efficiency. nih.gov While CheV interacts with CheA and potentially receptors via its CheW-like domain, its distinct domain architecture and regulatory mechanisms represent a variation on the canonical CheW function. nih.gov
Role of Chew in Chemosensory Array Assembly and Dynamics
Mechanism of Core Signaling Complex Formation (MCP-CheW-CheA)
The fundamental building block of the chemosensory array is the core signaling complex, which minimally comprises chemoreceptors, CheW, and CheA. In this complex, CheW acts as a bridge, connecting the cytoplasmic tip of chemoreceptor trimers of dimers to the CheA kinase. elifesciences.orgapsnet.orgresearchgate.netportlandpress.com Specifically, two molecules of monomeric CheW typically associate with a homodimeric CheA and two receptor trimers of dimers to form a core unit. elifesciences.orgnih.gov This interaction is crucial for coupling CheA activity to receptor control. apsnet.orgresearchgate.netpnas.org Structural studies have revealed that CheW binds to both the chemoreceptors and the P5 domain of CheA. nih.govnih.govannualreviews.org The interaction between CheA-P5 and CheW is particularly important for linking core complexes together. pnas.orgfrontiersin.org
Stabilization of Chemoreceptor Trimers of Dimers by CheW
Chemoreceptors exist as trimers of dimers within the bacterial membrane, and CheW contributes to the stabilization of this crucial assembly state. nih.govnih.govpnas.org While the cytoplasmic tips of MCP molecules promote trimer formation, these regions also serve as binding sites for CheW and are implicated in CheA activation. nih.gov Studies have suggested that CheA and CheW together stabilize the higher-order organization of chemoreceptor complexes. nih.gov In the absence of CheA and CheW, receptor dimers can readily exchange within trimers of dimers, indicating a role for these proteins in stabilizing the trimeric structure. nih.gov High levels of CheW have been shown to potentially reduce trimer-of-dimer formation, suggesting that the binding sites on receptors for self-association into trimers and for interaction with CheW might overlap. nih.gov
CheW's Contribution to Higher-Order Chemosensory Array Formation
CheW is indispensable for the assembly of core signaling units into the larger, highly ordered arrays observed in bacterial cells. apsnet.orgnih.gov These arrays exhibit a characteristic hexagonal lattice structure. pnas.orgnih.govacs.orgelifesciences.org CheW, in conjunction with CheA, forms a "superlattice" that dictates the structure of these arrays. acs.org
The hexagonal arrangement of chemoreceptor trimers of dimers within the array is mediated by rings formed by alternating CheA P5 domains and CheW molecules. pnas.organnualreviews.orgacs.orgelifesciences.org These P5/CheW rings interconnect core complexes, leading to the formation of a hexagonal lattice. pnas.orgfrontiersin.orgacs.org In addition to the CheA-P5/CheW rings, six-member rings composed solely of CheW have also been observed in the extended array architecture. pnas.organnualreviews.orgportlandpress.complos.orgresearchgate.net These CheW-only rings are proposed to interact with receptor dimers that are not directly in contact with CheA or CheW within the core complexes, further contributing to the hexagonal arrangement. pnas.orgportlandpress.com
Assembly of Hexagonal Lattices
Dynamic Remodeling of Chemosensory Arrays Involving CheW
While chemosensory arrays are remarkably stable, they are also capable of dynamic remodeling, a process that may involve CheW. Although the search results did not provide extensive details specifically on CheW's direct role in the dynamic remodeling process itself (beyond its essential role in initial assembly and stability), the inherent stability provided by CheW-mediated interactions is a prerequisite for controlled changes within the array. The ability of the array to respond to changing environmental conditions implies a level of structural plasticity, which is built upon the stable framework established by proteins like CheW.
Subcellular Localization and Distribution of CheW within Bacterial Cells
CheW, as a key component of the chemosensory array, is typically found localized to specific regions within bacterial cells, most notably at the cell poles. apsnet.orgpnas.orgfrontiersin.orgnih.govnih.govpnas.orgnih.gov This polar localization is characteristic of the chemosensory arrays in many bacterial species. apsnet.orgpnas.orgfrontiersin.orgnih.govpnas.orgnih.gov Studies using fluorescently tagged CheW have directly visualized its clustering at the cell poles. nih.govpnas.orgnih.govasm.org The polar localization of CheW and other chemotaxis proteins is crucial for proper chemotactic function. pnas.org In Escherichia coli, the polar localization of chemoreceptor clusters, which include CheW, is partially dependent on CheA and CheW themselves and also involves interaction with the Tol-Pal complex. nih.gov However, the distribution of CheW can change under certain conditions, such as during the SOS response in Salmonella enterica, where CheW distribution shifts from predominantly polar foci to a helical pattern along the cell axis, colocalizing with RecA. nih.gov In Agrobacterium tumefaciens, which has multiple CheW homologs, both CheW1 and CheW2 can interact with CheA and localize to the cell poles, although with different efficiencies. apsnet.orgnih.gov
Data Table: Core Signaling Complex Stoichiometry (Typical)
| Component | Stoichiometry (per core unit) |
| Chemoreceptor (Trimer of Dimers) | 2 |
| CheA (Dimer) | 1 |
| CheW (Monomer) | 2 |
Note: This table represents the minimal core signaling unit stoichiometry commonly observed in many bacterial species. Variations may exist in different organisms. elifesciences.orgapsnet.orgportlandpress.comnih.gov
Data Table: CheW Homologs in Select Bacteria
| Species | Number of CheW Homologs | Notes |
| Escherichia coli | 1 | Model organism, single CheW protein. apsnet.org |
| Borrelia burgdorferi | 3 | CheW1 and CheW3 essential for chemotaxis. nih.gov |
| Agrobacterium tumefaciens | 2 | Both contribute to chemotaxis with different efficiencies. apsnet.orgnih.gov |
| Helicobacter pylori | 2 (CheW and CheV1) | CheV1 is a CheW-like protein. nih.govpnas.org |
Note: This table provides examples and is not exhaustive of all bacteria with multiple CheW homologs.
Genetic Regulation and Mutational Analysis of Chew
Genomic Organization of the cheW Gene
The cheW gene's location within bacterial genomes often reflects its integral role in chemotaxis. It is frequently found in close proximity to other genes involved in chemotactic signaling, forming gene clusters or operons. In well-studied organisms like Escherichia coli and Salmonella typhimurium, cheW is typically situated near the cheA gene, and evidence suggests they are cotranscribed. nih.govnih.govutah.edu However, the genomic context of cheW can vary across bacterial species. For instance, Pseudomonas aeruginosa has its core swimming chemotaxis genes, including cheW, located in one cluster, while other chemotaxis-related genes are dispersed. researchgate.net Some bacteria, such as Borrelia burgdorferi, possess multiple copies of cheW (paralogs) located in different operons, indicating potential functional specialization. researchgate.netasm.org The presence of repetitive sequences, like ERICs, near the cheW gene in organisms such as Yersinia enterocolitica also highlights the diversity in its genomic organization. asm.org
Transcriptional Regulation of cheW Expression
The transcription of the cheW gene is a regulated process, responsive to various cellular signals and regulatory proteins. In Bacillus subtilis, cheW is influenced by multiple regulons, including those controlled by SigA, CodY, SigD, DegU, Spo0A, SinR, and SwrA. uni-goettingen.de In Borreliella burgdorferi, the expression of cheW2 is positively regulated at the transcriptional level by both BosR and RpoS. asm.org BosR has been shown to bind to the promoter region upstream of cheW2, and its absence reduces the expression of the cheW2-containing operon. asm.org Similarly, RpoS is also a positive regulator of this operon. asm.org Experimental manipulation of cheW expression using inducible promoters has demonstrated that the level of CheW protein can be controlled, impacting chemotactic behavior. asm.orgnih.gov
Targeted Mutagenesis Approaches for CheW Functional Dissection
Targeted mutagenesis has been an invaluable strategy for dissecting the specific roles of amino acid residues and domains within the this compound and understanding its interactions.
Site-Directed Mutagenesis and its Impact on CheW Interactions
Site-directed mutagenesis allows researchers to introduce specific amino acid changes in CheW to probe the importance of individual residues for its function and interactions with binding partners like chemoreceptors and CheA. Studies have utilized this technique to identify residues involved in the interaction interfaces between CheW and other proteins, such as the Tsr chemoreceptor and the RecA protein. utah.edunih.govnih.govfrontiersin.org While detailed quantitative data on binding affinities of specific CheW point mutants were not extensively provided in the search results, genetic evidence supports the notion that specific residues are critical for these interactions. utah.edu A loss-of-function mutation in CheW has been identified that impairs its ability to relay information between CheA and the chemoreceptor without disrupting their binding, highlighting the importance of specific residues for signal transmission rather than just complex formation. nih.gov
Analysis of Missense Mutations and Phenotypic Suppression
Analysis of missense mutations in cheW has provided significant insights into structure-function relationships. Missense mutations can lead to a range of effects on protein function, from subtle alterations to complete loss of activity. mdpi.com Phenotypic suppression, particularly intergenic suppression where a mutation in one gene (e.g., cheW) is suppressed by a mutation in another gene (e.g., tsr), has been a powerful genetic tool to infer protein-protein interactions. psu.edu Studies in Escherichia coli have demonstrated allele-specific phenotypic suppression between missense mutations in cheW and tsr, providing strong genetic evidence for a direct interaction between the this compound and the Tsr chemoreceptor. utah.edupsu.edu The clustering of suppressible CheW mutations in specific regions of the protein further supports these regions as potential interaction sites. utah.edu
Characterization of Loss-of-Function and Dominant-Negative CheW Mutants
Mutations that abolish CheW function (loss-of-function mutants) typically result in a severely impaired or absent chemotactic response. These mutants often exhibit smooth swimming behavior due to a defect in the production of CheY~P, which is necessary for flagellar motor switching. nih.govuni-goettingen.deasm.org This phenotype is similar to that observed in null mutants of other key signaling proteins like CheA or CheY. nih.gov
Interestingly, overexpressing wild-type CheW can phenocopy a cheW null mutant, leading to smooth swimming and inhibited chemotaxis. asm.orgnih.gov This suggests that maintaining appropriate cellular concentrations and stoichiometry of CheW relative to its binding partners is critical for proper chemotactic signaling.
Dominant-negative mutations result in a mutant protein that interferes with the function of the wild-type protein, often by forming non-functional complexes. biorxiv.orggenscript.comnih.gov While the provided search results mention partially dominant CheW mutations utah.edu, detailed molecular mechanisms of dominant-negative CheW mutants were not extensively described. However, the observation that some partially dominant CheW mutations were similar to those suppressible by tsr mutations suggests that interference with CheW-Tsr interaction might contribute to a dominant-negative effect. utah.edu
Genetic Complementation Studies with cheW Alleles
Genetic complementation has been fundamental in defining the genetic locus of cheW and confirming its role in chemotaxis. Complementation tests using different che mutants and genetic elements carrying wild-type cheW have shown that a functional cheW gene can restore chemotactic ability to cheW mutants. nih.govutah.edu These studies helped establish that cheA and cheW are distinct genes that are likely cotranscribed in E. coli. nih.govutah.edu Furthermore, complementation studies using cheW genes from different bacterial species have provided insights into the functional conservation and divergence of CheW across evolutionary lineages. nih.govnih.gov Expression of cheW from one species in a cheW mutant of another can sometimes restore chemotaxis, indicating conserved functional aspects despite sequence variations. nih.govnih.gov
Molecular Basis of CheW Activity Modulation by Genetic Means
Genetic analysis, particularly through mutational studies, has been instrumental in dissecting the molecular basis by which this compound activity is modulated. Mutations in the cheW gene can lead to a range of phenotypes, from complete loss of chemotaxis to altered signaling dynamics, by affecting CheW's structure, stability, or its crucial interactions with other components of the bacterial chemotaxis pathway, namely chemoreceptors (MCPs) and the histidine kinase CheA.
CheW serves as a critical coupling protein, physically bridging chemoreceptors and CheA within the chemotaxis signaling complex nih.govuniprot.org. This interaction is essential for the chemoreceptors to modulate the autophosphorylation activity of CheA in response to environmental stimuli nih.govutah.edu. Mutations in cheW can disrupt this coupling, thereby altering the signal transduction cascade.
Studies utilizing techniques such as site-directed mutagenesis and genetic selections (like the yeast two-hybrid system) have identified specific residues and regions within the this compound that are critical for its interactions and function nih.govfrontiersin.orgnih.gov. For instance, mutational analysis in Escherichia coli has mapped residues important for CheW binding to CheA and distinct residues important for binding to chemoreceptors like the Tar protein nih.gov. These studies indicate that CheW possesses distinct interaction surfaces for its binding partners plos.org.
Specific point mutations in cheW have been shown to have profound effects on CheW activity and, consequently, on chemotaxis behavior. For example, mutations affecting residues involved in the CheA-binding interface can specifically disrupt the interaction with CheA but not with chemoreceptors, leading to a loss-of-function phenotype where the mutant this compound is unable to effectively couple the receptor to the kinase nih.govasm.org. Conversely, mutations affecting residues on the chemoreceptor-binding surface impair CheW's ability to interact with MCPs nih.govasm.org.
Detailed research findings highlight the importance of specific amino acid residues. For instance, genetic and biochemical evidence in E. coli identified Gly57 as a critical residue whose mutation leads to a loss-of-function phenotype due to the inability of the mutant protein to interact with CheA asm.org. Another crucial site is Val36, mutation of which eliminates CheW binding to a chemoreceptor in vitro and abolishes chemotaxis in vivo asm.org. Arg62 has also been identified as an absolutely irreplaceable residue, although its precise role beyond interaction with CheA or a chemoreceptor is suggested nih.govasm.org.
Mutations can modulate CheW activity by altering binding affinities to its partners. "Weak titrator" mutations, such as those affecting Gly41 and Gly133 in E. coli CheW, decrease CheW binding affinities to its partners but are still tolerated by the in vivo signaling system to some extent asm.org. In contrast, mutations in critical residues act as "strong titrators" or result in null phenotypes asm.orgasm.org.
The molecular basis of how these mutations modulate activity often involves changes in protein conformation or the disruption of key contact points within the signaling complex. Mapping of mutation sites onto the three-dimensional structure of CheW has helped define potential binding interfaces for interaction with CheA and chemoreceptors nih.gov. These interfaces involve specific residues clustered on distinct faces of the this compound nih.gov.
Genetic means can also modulate CheW activity through altered expression levels. Overexpression of this compound in E. coli, surprisingly, leads to a severe inhibition of chemotaxis, resulting in smooth swimming behavior, similar to a cheW null mutant asm.orgnih.gov. This suggests that maintaining appropriate cellular concentrations of CheW is crucial for proper signaling complex assembly and function frontiersin.orgresearchgate.net. The exact mechanism of inhibition by CheW overproduction is not fully understood but may involve the sequestration of other essential signaling components researchgate.net.
Studies in other organisms, such as Borreliella burgdorferi, which has multiple CheW paralogs, further illustrate the complexity of CheW's role and how genetic variations can lead to functional diversification or specialization asm.org. Mutations or deletions in specific cheW paralogs in B. burgdorferi can have differential effects on chemotaxis and other cellular processes like pathogenicity asm.org.
The analysis of spontaneous and induced mutations in cheW has provided valuable insights into the structure-function relationships of CheW and its role in coupling receptors to kinase activity utah.edunih.govasm.org. These studies, often involving the characterization of mutant proteins in vitro and observation of behavioral phenotypes in vivo, reveal the intricate molecular interactions that govern chemotactic signal transduction.
The following table summarizes some key mutations and their observed effects on CheW activity and chemotaxis:
| Mutation (E. coli numbering) | Affected Interaction(s) | Phenotype / Effect on Activity | Proposed Molecular Basis | Source |
| G57X (e.g., G57S) | CheA binding | Loss-of-function, inability to interact with CheA | Disrupts critical residue for CheA interaction | asm.org |
| V36X | Chemoreceptor binding | Loss-of-function, eliminates chemoreceptor binding in vitro, abolishes chemotaxis in vivo | Disrupts critical site for chemoreceptor interaction | asm.org |
| R62X (e.g., R62H) | Interaction with CheA (intimate interaction) | Loss-of-function | Affects crucial arginine residue interacting with CheA | nih.gov |
| G41X, G133X | Decreased binding affinity to partners | "Weak titrator," decreased binding but tolerated in vivo | Affects residues that decrease binding affinities | asm.org |
| Mutations disrupting CheA binding (various residues) | CheA binding specifically | Disrupts interaction with CheA but not chemoreceptor | Affects residues on CheA-binding interface | nih.gov |
| Mutations disrupting Chemoreceptor binding (various residues) | Chemoreceptor binding specifically | Disrupts interaction with chemoreceptor but not CheA | Affects residues on chemoreceptor-binding surface | nih.gov |
Note: The specific amino acid substitutions for some mutations (e.g., G57X, V36X, R62X) can vary across studies, but the affected residue position is key.
These genetic studies, coupled with biochemical and structural analyses, continue to refine our understanding of how CheW functions as a central scaffold in the chemotaxis signaling complex and how perturbations at the genetic level can precisely modulate its activity, thereby impacting bacterial behavior.
Evolutionary Perspectives and Diversity of Chew Homologs
Phylogenetic Distribution and Conservation of CheW Across Prokaryotes
CheW-like domains (PF01584) are widely distributed in prokaryotes, occurring in CheW scaffolding proteins, CheA kinases, and CheV proteins that regulate bacterial chemotaxis. biorxiv.orgnih.govresearchgate.net A comprehensive analysis of approximately 1900 prokaryotic species revealed that organisms possessing a chemotaxis pathway, defined by the presence of CheA, invariably contain either CheW, CheV, or both. nih.gov This underscores the essential role of these coupling proteins in connecting chemoreceptors to the CheA kinase. nih.gov
CheW-like domains are found in various domain architectures. The most common occurrence of CheW-like domains, other than in canonical CheA or standalone CheW proteins, is fused to a receiver domain in CheV proteins. nih.gov CheV proteins, containing a CheW domain fused to a phosphorylatable receiver (REC) domain, are present in bacteria from many phylogenetic groups, including Bacillus subtilis, Helicobacter pylori, and Vibrio cholerae. nih.govnih.gov
Phylogenetic studies of prokaryotic proteins, including ribosomal proteins and other signaling proteins, often reveal patterns of conservation and divergence that reflect species relationships and adaptation to specific ecological niches. up.ac.zaplos.orgnih.gov Similarly, the distribution and sequence analysis of CheW homologs contribute to understanding the evolutionary history and functional diversification of chemotaxis systems.
Comparative Sequence Analysis of CheW Homologs
Detailed protein sequence analysis of CheW homologs from distantly related species, such as Escherichia coli and Azospirillum brasilense, has revealed substantial differences in amino acid substitutions, highlighting the evolutionary pressures on this protein. nih.govasm.org
Identification of Conserved and Variable Residues
Comparative sequence analysis of CheW homologs identifies residues that are highly conserved across different species, suggesting their importance for structure and function, particularly in protein-protein interactions. nih.govresearchgate.netnih.gov For instance, analysis of CheW proteins from E. coli and A. brasilense showed multiple, but conservative, substitutions in CheW homologs, with no severe mismatches in positions known to be structurally or functionally important. nih.govasm.org
Studies mapping conserved residues onto the structure of E. coli CheW have identified key amino acids located in the central groove between the two β-barrel subdomains, which is implicated in interactions with chemoreceptors. researchgate.net Residues forming salt bridges, suggested to maintain the correct geometry between chemoreceptor and kinase binding sites on CheW, are often universally conserved in CheW and CheV. researchgate.net
Conversely, variable residues are also present, particularly in regions less critical for core interactions. The ability to distinguish different evolutionary outcomes of a single protein domain, like the CheW-like domain, across various architectural contexts can help predict the function of uncharacterized proteins. biorxiv.org
Evolutionary Constraints on CheW Structure and Function
Evolutionary constraints on CheW function are such that sequences can diverge substantially while remaining functionally interchangeable. biorxiv.org Despite sequence divergence, CheW homologs often retain the ability to participate in signal transduction. For example, CheW from A. brasilense, although significantly diverged from its E. coli counterpart, was able to restore signal transduction in a corresponding E. coli mutant. nih.govasm.org
The principle of evolutionary constraint suggests that functional sites in proteins tend to be highly conserved. plos.org While catalytic residues in enzymes induce strong conservation gradients, protein-protein interfaces, such as those involving CheW, can exhibit weaker conservation but still show correlated mutations at key positions, indicating co-evolution of interacting partners. nih.govplos.org
Comparative genomic analysis of chemotaxis systems in organisms like Thermotogae has revealed correlated mutation patterns in interacting residues between MCPs and CheW, supporting the relevance of these interactions in the native chemosensory system. nih.gov
Characterization of CheW Paralogs and Multi-cheW Systems in Bacteria
Many motile chemotactic bacteria possess multiple chemotaxis signaling systems, often including multiple CheW homologs. asm.orgnih.govnih.gov These multi-CheW systems can arise through gene duplication events, leading to paralogous CheW proteins within a single organism. sequenceserver.comlibretexts.org
Functional Redundancy and Specialization of Multiple CheW Proteins
In bacteria with multiple CheW proteins, there can be functional redundancy, where multiple homologs can perform similar roles, or functional specialization, where different CheW paralogs have distinct interaction preferences or roles in specific pathways. nih.govplos.org
For instance, Borrelia burgdorferi has three CheW homologs (CheW1, CheW2, and CheW3). Studies suggest that CheW1 and CheW3 are essential for chemotaxis under certain conditions and interact with one CheA homolog (CheA2), while CheW2 interacts with a different CheA homolog (CheA1) and may be involved in a different pathway or function under different environmental conditions. nih.gov This indicates functional specialization among CheW paralogs.
In contrast, some organisms like Vibrio cholerae and Rhodobacter sphaeroides have multiple CheW homologs, but only one may be essential for chemotaxis, while others have minimal or conditional effects, suggesting some degree of redundancy or more subtle specialization. nih.gov
The assembly of paralogs from distinct chemotaxis pathways into mixed chemoreceptor arrays has been observed in species like Azospirillum brasilense. asm.org This mixing of paralogs within baseplates provides a mechanism for coordinating signaling from different pathways. asm.org
Divergence of CheW Orthologs in Different Species
Orthologs are genes in different species that originated from a single gene in their last common ancestor and typically retain the same function. sequenceserver.comlibretexts.org While orthologs are generally expected to be more functionally conserved than paralogs, studies have shown that functional divergence can occur between orthologs, although orthologs tend to have more similar functional annotations than paralogs, especially for aspects like sub-cellular localization. plos.orgunil.ch
The sequence divergence of orthologous CheW proteins in different species reflects the evolutionary distance between those species and the specific selective pressures they have encountered. libretexts.org Despite this divergence, key structural and functional features necessary for their role in chemotaxis are often conserved. nih.govresearchgate.net The degree of sequence divergence between orthologs can vary, and this variation can be used in phylogenetic studies to trace the relatedness of organisms. libretexts.orgnih.gov
The comparison of CheW orthologs across diverse prokaryotes highlights both the conserved core function of this protein in chemotaxis signaling and the adaptations and specializations that have arisen during evolution, particularly in species with complex chemotaxis systems or multiple CheW paralogs.
| Protein Name | PubChem CID |
| CheW protein | N/A |
| CheA protein | N/A |
| CheY protein | N/A |
| CheV protein | N/A |
| CheR protein | N/A |
| CheB protein | N/A |
| MCPs (Chemoreceptors) | N/A |
Relationship between CheW and CheV Coupling Proteins
CheW and CheV are both integral to the bacterial chemotaxis signaling network, primarily functioning as coupling proteins that mediate the interaction between chemoreceptors and the CheA kinase. nih.govresearchgate.netnih.gov Despite this shared core function, they exhibit distinct structural architectures and functional nuances, reflecting different evolutionary trajectories and roles in modulating the chemotactic response. nih.govresearchgate.netnih.gov
Structural and Functional Similarities and Differences
Structurally, the key difference lies in their domain composition. CheW is a single-domain protein, consisting of approximately 150 amino acids that form a CheW-like domain. ebi.ac.ukembl.de This domain is typically composed of two beta-sheet subdomains, arranged in a beta-barrel structure stabilized by hydrophobic interactions. ebi.ac.ukembl.de CheW's primary function is to physically bridge chemoreceptors (Methyl-Accepting Chemotaxis Proteins, MCPs) and the CheA kinase, facilitating the formation of core signaling complexes and larger chemosensory arrays. nih.govresearchgate.net This coupling is essential for regulating CheA's kinase activity in response to chemoreceptor conformational changes induced by ligand binding. nih.govnih.gov
In contrast, CheV is a hybrid protein. It contains an N-terminal CheW-like domain fused to a C-terminal phosphorylatable receiver (REC) domain, similar to the domain found in response regulators like CheY. nih.govresearchgate.netebi.ac.uk This hybrid structure suggests that CheV can perform the coupling function characteristic of CheW through its CheW-like domain, while its REC domain allows for potential regulation via phosphorylation. nih.govresearchgate.net
Functionally, CheV shares a largely redundant ability with CheW in coupling receptors to CheA, and in some organisms like Bacillus subtilis, both CheW and CheV are necessary for efficient chemotaxis. researchgate.netebi.ac.uk However, the function of CheV is not always identical to that of CheW. nih.gov The presence of the REC domain in CheV provides an additional layer of regulation. Phosphorylation of a conserved aspartate residue in the CheV REC domain by CheA can influence CheV's coupling function and is implicated in the adaptation process to sustained chemical stimuli. nih.govresearchgate.netebi.ac.uk This phosphorylation-dependent modulation of coupling efficiency is a key functional difference that distinguishes CheV from the single-domain this compound. nih.govresearchgate.net While CheW primarily acts as a static scaffold, CheV's activity can be dynamically adjusted through phosphorylation, contributing to the system's ability to adapt over a wide range of ligand concentrations. nih.gov
The structural similarity within the CheW-like domains of both proteins is significant, with CheV proteins conserving key residues crucial for coupling that are also found in CheW. nih.govresearchgate.net However, subtle structural differences exist between CheW proteins from different organisms, such as variations in the length of the C-terminal helix, which might influence their interaction with CheA. nih.gov Similarly, the fusion of the REC domain to the CheW domain in CheV could also impact its binding to CheA. nih.gov
Here is a table summarizing the key structural and functional aspects:
| Feature | This compound | CheV Protein |
| Structure | Single CheW-like domain | N-terminal CheW-like domain fused to a C-terminal REC domain |
| Domain Composition | Two beta-sheet subdomains forming a beta-barrel | CheW-like domain + Receiver (REC) domain |
| Core Function | Couples chemoreceptors to CheA kinase | Couples chemoreceptors to CheA kinase |
| Additional Functionality | Primarily a static scaffold | Regulation via phosphorylation of the REC domain, involved in adaptation nih.govresearchgate.netebi.ac.uk |
| Adaptation Role | Indirect, through scaffolding the signaling complex | Direct, phosphorylation modulates coupling efficiency nih.govresearchgate.netebi.ac.uk |
Evolutionary Trajectories of CheW-like Domains in Hybrid Proteins
The CheW-like domain is a versatile protein interaction module found not only in standalone CheW proteins but also as a component of more complex, hybrid proteins like CheV and some CheA kinases. ebi.ac.ukbiorxiv.orgbiorxiv.org The presence of CheW-like domains in these different protein architectures reflects distinct evolutionary trajectories and functional specializations within the bacterial chemotaxis system. biorxiv.orgbiorxiv.org
CheV proteins, as fusions of a CheW-like domain and a REC domain, represent one significant evolutionary outcome for the CheW-like domain. This fusion likely arose to integrate the scaffolding function with a regulatory mechanism (phosphorylation) within a single protein. nih.govresearchgate.net This allows for a more nuanced control of the chemotactic response, particularly in adaptation. nih.govresearchgate.netebi.ac.uk The phylogenetic distribution of CheV varies, being present in some bacteria and archaea, and in some cases, appearing to partially or fully replace CheW. nih.govresearchgate.net
Beyond CheV, CheW-like domains are also found within the structure of the CheA histidine kinase itself. ebi.ac.ukbiorxiv.org The classical architecture of CheA includes a CheW-like domain, which interacts with standalone CheW proteins and the cytoplasmic portions of chemoreceptors to form the signaling arrays. biorxiv.org Analysis of CheW-like domains across different protein architectures (CheA, CheW, and CheV) has revealed distinct classes of these domains, suggesting functional specialization. biorxiv.orgbiorxiv.org For instance, most CheW-like domains in CheW and CheV proteins belong to Class 1, while most in CheA proteins belong to Class 3. biorxiv.orgbiorxiv.org Other less frequent classes (Classes 2, 4, 5, and 6) are associated with specific protein architectures or chemotaxis system categories, further highlighting the diversification of this domain. biorxiv.orgbiorxiv.org
The evolutionary history suggests that the CheW-like domain is a relatively recent fold in proteins supporting bacterial chemotaxis. biorxiv.org The diversification of proteins containing this domain, including the emergence of hybrid proteins like CheV and CheA variants with multiple CheW-like domains, points to an evolutionary process driven by the need for varied array architectures and refined signaling properties to adapt to diverse environmental niches and cellular requirements. biorxiv.orgbiorxiv.orgbiorxiv.org The co-occurrence analysis of proteins containing CheW-like domains with specific categories of chemotaxis systems suggests specialized functional interactions have evolved. biorxiv.orgbiorxiv.org For example, certain classes of CheW proteins may exhibit preferences for distinct chemoreceptor structures, and rare multi-domain CheW proteins might interact with different receptors than single-domain CheW proteins. biorxiv.orgbiorxiv.orgbiorxiv.org
The study of these evolutionary trajectories provides insights into how the core components of the chemotaxis system have been adapted and modified to create the diverse range of chemotaxis strategies observed in prokaryotes. biorxiv.orgbiorxiv.org
Compound Names and PubChem CIDs
Advanced Biophysical and Computational Methodologies for Chew Studies
In Vitro Reconstitution of CheW-Containing Signaling Complexes
In vitro reconstitution is a powerful technique used to assemble purified components of the chemotaxis signaling pathway, including CheW, into functional complexes. This approach allows researchers to study the interactions and activities of these proteins under controlled conditions, free from the complexities of the cellular environment. Reconstitution studies have been instrumental in defining the minimal components required for signal transduction and in characterizing the stoichiometry and architecture of the core signaling unit.
Functional core units typically contain chemoreceptor trimers of dimers, a CheA homodimer, and CheW monomers. In vitro reconstitution can generate not only individual core units but also larger functional assemblies, such as dimers, hexagons, and hexagonal arrays, mimicking the organized arrays found at the cell poles in vivo. acs.org These reconstituted complexes have been shown to be functional and ultrastable. acs.org
Detailed research findings from in vitro reconstitution experiments have provided quantitative data on the interactions between CheW and its binding partners, CheA and chemoreceptors. For instance, titration experiments involving CheW and CheA have allowed for the estimation of the dissociation constant (KD) for the CheA-CheW interaction. One study estimated a kinetically-defined KD of 14.6 µM for the CheA↔CheW interaction in Helicobacter pylori. researchgate.net Reconstitution experiments have also demonstrated the requirement of CheW for chemoreceptor-mediated activation and regulation of CheA kinase activity. researchgate.net The coupling mediated by CheW, along with the appropriate receptor and CheA, can enhance the accumulation of phosphorylated CheY significantly. researchgate.net
In vitro reconstitution, coupled with functional assays such as kinase activity measurements, allows for the assessment of how modifications to CheW or its binding partners affect the assembly and signaling capabilities of the complex. For example, studies using disulfide-linked CheA and CheW in reconstituted core complexes have been performed to investigate the effects of perturbing protein-protein interfaces on the ultrastability of the complex. acs.org
Spectroscopic Techniques for Analyzing CheW Dynamics and Interactions
Spectroscopic techniques offer valuable tools for probing the structural dynamics and interaction interfaces of CheW at the molecular level.
Solution-State NMR Spectroscopy for Conformational Mapping
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides detailed information about the three-dimensional structure, dynamics, and interactions of proteins in solution. For CheW, NMR can be used to map conformational changes upon binding to its partners and to study the flexibility and dynamics of different regions of the protein.
NMR spectroscopy is sensitive to both structural features and dynamics, making it well-suited for studying protein flexibility and conformational ensembles. plos.org Chemical shift perturbation mapping, a common NMR technique, can identify residues involved in protein-protein interactions by monitoring changes in their chemical shifts upon binding. ucsb.edu This approach can reveal the specific interaction surfaces on CheW that engage with chemoreceptors and CheA. ucsb.edu
NMR studies have been used to investigate the conformational space accessible to CheW. nih.gov By examining parameters such as spin relaxation times, researchers can gain insights into the picosecond to second timescale motions within the CheW protein, which are often relevant to protein function. plos.orgucsb.edu While experimental structures of CheW from various organisms, such as Thermotoga maritima and Escherichia coli, have been determined using NMR, the technique also plays a crucial role in validating and refining computational models. nih.govnih.gov
Circular Dichroism (CD) for Protein Folding and Stability Insights
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure content, folding, and stability of proteins. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure elements (alpha-helices, beta-sheets, random coils). patsnap.comacademicjournals.org
For CheW, CD can be employed to assess its thermal and chemical stability and to investigate how interactions with CheA or chemoreceptors might influence its folding and stability. Changes in the CD spectrum upon complex formation can indicate conformational changes induced by binding. patsnap.com
Computational Modeling and Simulation Approaches
Computational methods, such as homology modeling and molecular dynamics simulations, complement experimental techniques by providing theoretical insights into CheW structure, dynamics, and interactions, especially when high-resolution experimental data are limited or difficult to obtain for complex assemblies.
Homology Modeling for Structural Prediction and Interaction Profiling
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a template). researchtrend.netmsptm.org This method is particularly useful for proteins like CheW, where experimental structures may be available for homologs from different species or in different conformational states. nih.govnih.gov
Homology models of CheW from organisms like E. coli and T. maritima have been constructed using available NMR structures as templates. nih.govnih.gov These models can be used to assess structural predictions and their applicability in chemotaxis research. nih.govnih.gov While static homology models may show some structural differences compared to experimental structures, their utility is enhanced when considering the conformational space accessible through dynamic variations. nih.gov
Homology modeling can provide a rational basis for predicting CheW interactions with other components of the chemotaxis complex, such as chemoreceptors (MCPs) and CheA proteins. nih.govnih.gov By identifying potential binding sites and interaction surfaces on the predicted CheW structure, researchers can guide experimental design and interpret experimental data. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying the laws of physics, MD simulations can explore the conformational space accessible to a protein and its complexes, providing dynamic insights that are often not captured by static experimental structures. nih.govnih.govfrontiersin.orgbiorxiv.org
MD simulations have been used to investigate the conformational space accessible to both experimental NMR structures and homology models of CheW. nih.govnih.gov These simulations can reveal that even if static models differ, the conformational space they explore dynamically can be similar in specific regions. nih.gov Sampling the local accessible conformational space through MD simulations can improve the agreement between predicted and experimental models. nih.gov
MD simulations are valuable for studying the dynamics of protein-protein interactions involving CheW within the chemotaxis signaling complex. biorxiv.orgscispace.com They can help to understand how CheW's flexibility and conformational changes contribute to signal transduction and how it mediates the coupling between receptors and CheA. nih.govnih.gov MD simulations can also be used to refine homology models in the presence of other components, such as an array-like scaffold of chemoreceptors. researchgate.net
In Silico Protein-Protein Docking for Interaction Site Prediction
In silico protein-protein docking is a computational technique used to predict the likely binding conformations and interaction sites between two or more protein molecules. For the this compound, this method is particularly useful for understanding its interactions with its binding partners, primarily MCPs and CheA. nih.govnih.gov
Studies utilizing in silico docking, often employing servers like ClusPro, have been used to generate models of complexes involving CheW, CheA, and MCPs. plos.org These models help to identify the specific amino acid residues and structural regions on CheW that are involved in these crucial protein-protein interactions. For instance, docking studies, corroborated by experimental techniques like site-directed mutagenesis and immunoprecipitation, have identified specific regions in Escherichia coli and Salmonella enterica CheW that interact with components like the RecA protein, which is also implicated in chemoreceptor clustering and swarming motility. plos.orgnih.gov These studies have pointed to residues from regions like the β1, β4, T6, and B6 regions of CheW as participants in interactions. plos.org
Furthermore, in silico approaches, including homology modeling and molecular dynamics simulations, have been applied to study the conformational space accessible to CheW and predict its interactions with MCPs and CheA. nih.gov These computational methods can provide a rational basis for predicting interaction interfaces, even when sequence identity between homologous proteins is relatively low. nih.gov
Advanced Microscopy Techniques for In Vivo CheW Localization
Visualizing the localization and organization of CheW within the native cellular environment is critical for understanding its role in the assembly and function of chemosensory arrays. Advanced microscopy techniques offer the resolution needed to study these nanoscale structures in vivo.
Super-Resolution Microscopy of CheW within Chemosensory Arrays
Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, providing spatial resolution significantly higher than typically achievable. Techniques such as Photoactivated Localization Microscopy (PALM) and Stimulated Emission Depletion (STED) microscopy have been instrumental in studying the precise localization and organization of CheW within bacterial chemosensory arrays.
Using PALM, researchers have mapped the cellular locations of chemotaxis proteins, including CheW, with high precision (e.g., 15 nm). These studies have revealed that CheW is a key component of the large chemosensory clusters that are typically found at the cell poles in bacteria like E. coli and Salmonella enterica. nih.gov Super-resolution imaging has shown that Che proteins, including CheW, are organized in complex arrays parallel to the bacterial inner membrane, with CheW being part of the CheA/W baseplate linked to the MCP layer. nih.gov Transverse views of these arrays indicate ordered MCP hexagons networked by CheA-CheW rings, with alternating CheA P5 domains and CheW molecules. nih.gov
Super-resolution microscopy has also been used to observe changes in CheW distribution under different physiological conditions. For example, in S. enterica, the distribution of CheW can change from predominantly polar to foci distributed helically along the cell axis when the SOS response is activated or RecA protein is overexpressed, mirroring the subcellular location of RecA under these conditions. nih.gov The use of bright and photostable fluorescent proteins like mMaple fused to CheW has facilitated obtaining feature-rich super-resolution images, including 3D-SIM reconstructions of CheW within live bacteria.
Functional Assays for Assessing CheW Activity
Quantitative Chemotaxis Assays (e.g., Swarming, Capillary Assays)
Quantitative chemotaxis assays measure the ability of bacterial populations to move towards attractants or away from repellents. Swarming assays, performed on semi-solid agar (B569324) plates, assess the collective motility of bacteria on a surface, which is dependent on a functional chemotaxis system. researchgate.net Mutations or alterations in CheW can significantly affect swarming behavior. For instance, studies have shown that both the absence and overexpression of CheW can inhibit swarming, indicating that precise levels of CheW are essential for proper array assembly and function required for this type of motility.
Capillary assays (e.g., modified Adler capillary assay) quantify the accumulation of bacteria in a capillary tube containing a chemoattractant. researchgate.net This provides a quantitative measure of the chemotactic response. Defects in CheW function or expression levels can lead to reduced accumulation in capillary tubes, reflecting impaired chemotactic ability. researchgate.net For example, a double mutant lacking both CheV and CheW in Bacillus subtilis shows almost no accumulation in capillary assays, highlighting the essential role of these proteins in chemotaxis.
Flagellar Rotation Behavior Analysis
Bacterial chemotaxis ultimately modulates the rotational bias of the flagellar motors, leading to directed movement. Analysis of flagellar rotation behavior provides a direct measure of the output of the chemotaxis signaling pathway. In the absence of stimuli, bacteria typically exhibit a pattern of smooth swimming (counterclockwise flagellar rotation) interrupted by tumbles (clockwise flagellar rotation).
The this compound plays a critical role in coupling the signal from MCPs to the CheA kinase, which in turn controls the phosphorylation state of CheY, the protein that interacts with the flagellar motor to induce tumbling. researchgate.net By examining the flagellar rotation patterns of tethered cells or using techniques like optical trapping, researchers can assess how alterations in CheW affect the balance between smooth swimming and tumbling. researchgate.netnih.gov Studies have shown that CheW influences clockwise rotation, and its interaction with MCPs appears to modulate signals that stimulate and inhibit the phosphorylation cascade controlling flagellar behavior. Mutants lacking CheW often exhibit a smooth-swimming phenotype, indicating a failure to generate the tumble signal.
In Vitro Kinase Activity Assays and Phosphotransfer Measurements
In vitro assays allow for the reconstitution of components of the chemotaxis signaling pathway to study specific biochemical activities, such as the kinase activity of CheA and the transfer of phosphoryl groups between signaling proteins. CheW's primary role in these processes is to facilitate the interaction between MCPs and CheA, thereby enabling the receptors to modulate CheA's autophosphorylation activity. uniprot.orgresearchgate.net
In vitro kinase activity assays measure the rate at which CheA phosphorylates itself or its downstream targets, such as CheY and CheB. uniprot.org These assays can demonstrate that CheW is required for efficient coupling of receptor signals to CheA activity. uniprot.org Receptor-containing membranes coupled with CheW have been shown to stimulate CheA autokinase activity. uniprot.org
Phosphotransfer measurements track the transfer of a phosphoryl group from phosphorylated CheA (CheA~P) to response regulators like CheY and CheB. CheW's role in forming the ternary complex (MCP-CheW-CheA) is essential for the regulated transfer of phosphate (B84403), which ultimately controls the chemotactic response. uniprot.orgresearchgate.net While CheA can autophosphorylate, its ability to efficiently transfer the phosphate to CheY and CheB is significantly enhanced by its association with MCPs via CheW. uniprot.org In vitro experiments have confirmed that CheW, along with MCP receptors, can stimulate CheA's ability to transfer phosphate to CheY.
Concluding Remarks and Future Research Directions
Current Understanding of CheW's Pivotal Role in Chemotaxis
The CheW protein is a central and essential component of the bacterial chemotaxis signaling pathway, acting primarily as a scaffold or coupling protein. Its pivotal role lies in physically connecting the transmembrane chemoreceptors (also known as methyl-accepting chemotaxis proteins, MCPs) to the cytoplasmic histidine kinase CheA. nih.govembl.deresearchgate.netuniprot.org This interaction is crucial for transmitting sensory signals from the chemoreceptors to the downstream signaling cascade that ultimately controls flagellar motor rotation and thus bacterial movement. nih.govembl.deuniprot.orgresearchgate.net
CheW facilitates the formation of a core signaling complex comprising chemoreceptors, CheA, and CheW itself. researchgate.netfrontiersin.orgplos.org In Escherichia coli, this complex typically involves two CheW molecules bridging a CheA dimer and two chemoreceptor trimers of dimers. researchgate.net This assembly is fundamental for coupling chemoreceptor ligand binding to CheA activity. nih.govresearchgate.net Attractant binding to chemoreceptors induces a conformational change that inhibits CheA kinase activity, and this effect is dependent on CheW. nih.gov Conversely, repellent binding or the absence of attractants promotes CheA activity.
Beyond its role in coupling, CheW is also critical for the formation and stability of larger chemosensory arrays, which are high-order clusters of signaling proteins often localized at the cell poles. researchgate.netresearchgate.netfrontiersin.org These arrays are thought to enhance the sensitivity and cooperativity of the chemotaxis system, allowing bacteria to respond effectively to shallow chemical gradients. researchgate.netfrontiersin.orgresearchgate.net Studies have shown that CheW is crucial for stabilizing receptor trimers of dimers and plays a role in assembling the larger supermolecular clusters. nih.govresearchgate.net The precise concentration of CheW is important for proper array assembly and function; both its absence and overexpression can inhibit array formation and impair chemotaxis. frontiersin.orgnih.gov
While CheW is the canonical coupling protein, some bacteria also possess CheV, a protein containing a CheW-like domain fused to a receiver domain. nih.govembl.deresearchgate.net CheV can function as an alternative or supplementary coupling protein, although its precise role and the extent to which it is redundant with CheW vary across species. nih.govresearchgate.netbiorxiv.org
Outstanding Questions in this compound Research
Despite significant progress in understanding CheW's function, several key questions remain unanswered. A central outstanding question revolves around the precise molecular mechanism by which CheW transmits conformational changes between the chemoreceptors and CheA. researchgate.net While it is known that CheW is required for the receptor-mediated modulation of CheA activity, the detailed allosteric mechanisms within the ternary complex are still being elucidated. nih.govresearchgate.netplos.org
Another area of ongoing investigation concerns the dynamic nature of CheW interactions within the chemosensory array. While CheW is known to be a stable component of the signaling cluster, how its interactions with CheA and chemoreceptors are modulated during signal transduction and adaptation is not fully understood. nih.gov Specifically, how conformational changes in the chemoreceptors are relayed through CheW to regulate CheA kinase activity remains a subject of intense research. researchgate.net
The exact contribution of CheW to the assembly and stability of the large, highly ordered chemosensory arrays also presents outstanding questions. While its importance in stabilizing smaller receptor complexes is established, its precise role in the formation and maintenance of the larger supermolecular structures requires further clarification. nih.govresearchgate.net The potential existence of different classes of CheW proteins with preferences for distinct chemoreceptor structures adds another layer of complexity to understanding array architecture and function. biorxiv.orgnih.gov
Furthermore, in organisms possessing both CheW and CheV, the specific roles and potential interplay between these two coupling proteins are not always clear. nih.govresearchgate.net While CheV has a CheW-like domain and can function as a coupler, the additional receiver domain suggests potential regulatory mechanisms that are not fully understood. nih.govbiorxiv.org
Emerging Research Avenues for this compound Studies
Emerging research avenues for this compound studies leverage advanced techniques to gain deeper insights into its structure, dynamics, and interactions within the chemotaxis system. Cryo-electron tomography (cryo-ET) is proving invaluable for visualizing the in situ architecture of chemosensory arrays, providing unprecedented detail on the arrangement and interactions of CheW within these large protein assemblies. researchgate.netresearchgate.net This allows researchers to study the organization of CheW not only in model organisms but also in species with less conventional array structures. researchgate.net
Molecular dynamics simulations and computational modeling are increasingly being used to complement experimental data, providing insights into the conformational dynamics of CheW and its binding partners, as well as the mechanisms of signal transmission through the protein complex. researchgate.netplos.org These approaches can help to interpret experimental observations and propose testable hypotheses regarding CheW function.
Studies on the diversity of CheW proteins across different bacterial and archaeal species are also an emerging area. Comparative genomic and phylogenetic analyses are revealing variations in CheW sequences and domain architectures, suggesting potential functional specializations and adaptations in different organisms. biorxiv.orgbiorxiv.orgnih.govasm.org Investigating these variations can provide clues about the evolutionary pressures shaping chemotaxis systems and the diverse roles of CheW in different microbial lifestyles.
The study of multi-domain CheW proteins, found in some species, represents another emerging avenue. biorxiv.orgresearchgate.net The functional significance of multiple CheW domains within a single protein and how they contribute to interactions with other chemotaxis components or array formation is an open question being explored. biorxiv.org
Furthermore, research is exploring the potential for engineering chemotaxis systems for various applications, such as biosensing or targeted drug delivery. Understanding the intricate interactions involving CheW is crucial for rationally designing and modifying these systems for novel purposes.
Broader Implications of CheW Research for Signal Transduction Principles
Research on the this compound and the bacterial chemotaxis system has broader implications for understanding fundamental principles of signal transduction in biological systems. The chemotaxis pathway serves as a well-characterized model for two-component signaling systems, which are ubiquitous in bacteria and also found in other organisms. embl.deresearchgate.netbiorxiv.org Insights gained from studying CheW's role in coupling receptors to kinases and assembling signaling complexes are directly applicable to understanding similar interactions in other two-component systems and signal transduction pathways.
CheW exemplifies the critical role of scaffold or adaptor proteins in signal transduction. nih.govembl.deresearchgate.netplos.org By bringing specific proteins together in a defined spatial arrangement, scaffold proteins ensure the specificity, efficiency, and proper regulation of signaling cascades. nih.gov Understanding how CheW achieves this precise coupling and assembly provides general principles about the design and function of scaffold proteins in diverse cellular processes.
The formation of large, cooperative signaling arrays in bacterial chemotaxis, mediated in part by CheW, highlights a common strategy in signal transduction to enhance sensitivity and dynamic range. researchgate.netfrontiersin.orgresearchgate.net Studying the principles governing the assembly and function of these arrays, including the contribution of CheW, offers insights into how cells achieve highly sensitive and robust responses to external stimuli through the organization of signaling molecules.
Furthermore, the bacterial chemotaxis system, with CheW as a key component, provides a valuable model for studying allosteric regulation and conformational coupling in protein complexes. researchgate.netplos.org The transmission of information through conformational changes across multiple protein interfaces is a fundamental aspect of signal transduction, and the detailed studies of CheW interactions contribute to a broader understanding of these mechanisms.
Q & A
Q. How can researchers assess the quality of CheW homology models when template sequence similarity is low?
Homology modeling of CheW with low template similarity (e.g., <20% sequence identity) requires rigorous validation. Key steps include:
- Template selection : Use Pfam models and HMMER3 to identify conserved domains across diverse CheW sequences, even with low global similarity .
- Dynamic sampling : Perform molecular dynamics (MD) or Monte Carlo simulations to explore conformational space, as static models may miss critical structural variations. Regions like the β-sheet core (residues 17–157) show lower RMSD (3.0–4.4 Å) compared to flexible loops, validating their reliability .
- Benchmarking : Compare models against experimentally determined NMR structures using RMSD metrics, focusing on conserved α/β regions (e.g., β-strands 1, 2, 3, 6, and 8) .
Q. What experimental techniques are suitable for validating CheW’s interaction interfaces with MCPs and CheA?
- Site-directed mutagenesis : Target residues in the β-sheet core (e.g., β3–β4 loop) known to disrupt chemotaxis when mutated. For example, mutations in the MCP-binding β-strands reduce coupling efficiency .
- Protein footprinting : Use chemical crosslinking or hydrogen-deuterium exchange mass spectrometry to map interaction surfaces, particularly for CheA-binding loops .
- In vitro binding assays : Employ equilibrium chromatography (e.g., Hummel-Dreyer method) to measure CheW-CheA binding affinity (e.g., dissociation constant Kd ≈17 µM in E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions between CheW homology models and experimental structural data?
Discrepancies often arise in flexible regions (e.g., N/C-termini, β3–β4 loop). Strategies include:
- Conformational sampling : Run MD simulations (≥50 ns) to sample dynamic states. For example, MD trajectories of homology models can achieve RMSD <1.5 Å relative to NMR structures in core regions .
- Ensemble docking : Treat models as conformational ensembles rather than static structures when predicting interactions with CheA or MCPs .
- Integrate cryo-EM data : Dock homology models into low-resolution electron density maps of chemoreceptor arrays to validate global topology .
Q. What methodologies address functional redundancy between CheW and CheV in bacterial chemotaxis?
- Genetic knockout studies : Compare chemotaxis phenotypes in cheW<sup>-</sup>, cheV<sup>-</sup>, and double mutants. In B. subtilis, cheV<sup>-</sup> strains show adaptation defects, while cheW<sup>-</sup> strains retain kinase coupling .
- Phosphorylation assays : Test CheV’s REC domain for phosphotransfer activity, which is critical for adaptation but absent in CheW .
- In vitro reconstitution : Combine purified CheW, CheV, CheA, and receptors to quantify kinase activation. CheW alone restores CheA activity in E. coli, while CheV requires phosphorylation .
Q. How can molecular dynamics simulations be optimized to study CheW’s conformational dynamics?
- Force field selection : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P) for accurate solvation .
- Sampling parameters : Run simulations ≥100 ns with periodic boundary conditions and 2-fs time steps. Focus on β3–β4 loop flexibility, which varies by >6 Å RMSD in simulations .
- Analysis metrics : Calculate per-residue RMSF (root mean square fluctuation) to identify mobile regions and compare with NMR B-factors .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting data on CheW’s role in kinase coupling across bacterial species?
- Contextualize species-specific differences : E. coli CheW is essential for CheA activation, while B. subtilis CheV partially compensates. Use phylogenetic analysis to correlate sequence divergence (e.g., 25.8% identity between E. coli and T. maritima CheW) with functional variation .
- Control expression levels : Overexpression of CheW or MCPs in E. coli inversely modulates kinase activity, complicating in vivo assays. Titrate protein concentrations to physiological levels (e.g., 10–20 µM) .
Q. What statistical approaches reconcile structural variability in CheW NMR ensembles and homology models?
- Cluster analysis : Group MD or Monte Carlo trajectories into conformational clusters using algorithms like k-means. Compare cluster centroids to NMR ensembles .
- Consensus RMSD : Calculate pairwise RMSD matrices across 20+ models to identify conserved structural features (e.g., β-sheet core) versus divergent loops .
Experimental Design
Q. How to design mutagenesis experiments to probe CheW’s functional domains?
- Target conserved residues : Prioritize residues with >90% conservation in the β-sheet core (e.g., Gly45, Leu89 in E. coli) .
- Loop deletion constructs : Delete the β3–β4 loop (residues 42–56 in E. coli) to test its role in CheA binding .
- Phenotypic screening : Use soft-agar chemotaxis assays to quantify motility defects in mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
